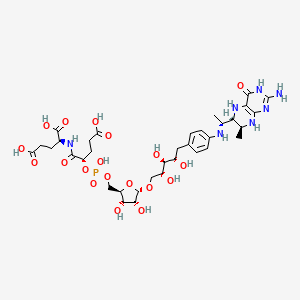![molecular formula C115H179N35O27S2 B1178144 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole CAS No. 133443-76-2](/img/no-structure.png)
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole, also known as DPHP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DPHP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mechanism Of Action
The mechanism of action of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to interact with a variety of receptors and enzymes, including the cannabinoid receptor CB1, the adenosine A2A receptor, and the enzyme acetylcholinesterase.
Biochemical And Physiological Effects
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of various diseases. It has also been found to have antitumor effects, making it a potential candidate for use in cancer therapy. Additionally, 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole in lab experiments is its unique properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole.
Future Directions
There are many potential future directions for research involving 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole. One area of interest is in the development of new drugs and therapies based on its unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in the treatment of neurodegenerative diseases and cancer.
Synthesis Methods
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole can be synthesized through a multi-step process that involves the reaction of various starting materials. One method involves the reaction of 2,6-dimethylphenol with ethyl acetoacetate to form a phenol ester. This ester is then reacted with benzaldehyde to form a chalcone, which is then reduced to form 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole.
Scientific Research Applications
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs and therapies. 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been found to have potential as a treatment for neurodegenerative diseases.
properties
CAS RN |
133443-76-2 |
|---|---|
Product Name |
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole |
Molecular Formula |
C115H179N35O27S2 |
Molecular Weight |
0 |
synonyms |
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Hydroxy-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B1178079.png)